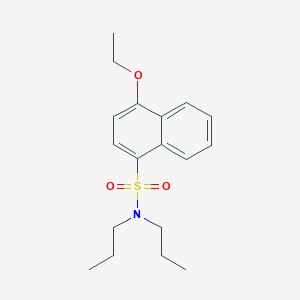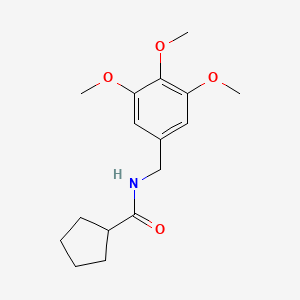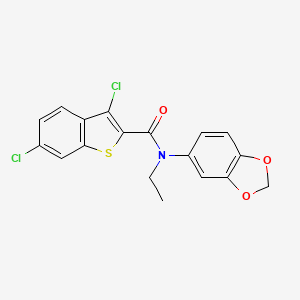
4-ethoxy-N,N-dipropyl-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N,N-dipropyl-1-naphthalenesulfonamide, commonly known as E-4056, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It is a small molecule drug that has shown promising results in preclinical studies for various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of E-4056 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase (PARP) and glycogen synthase kinase-3β (GSK-3β), which are involved in cancer progression and neurodegenerative diseases. Additionally, E-4056 has been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel Kv1.3, which is involved in T-cell activation and proliferation.
Biochemical and Physiological Effects:
E-4056 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in neurodegenerative diseases, and improve cardiac function in heart failure models. Additionally, E-4056 has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
E-4056 has several advantages as a research tool, including its potency, selectivity, and low toxicity. It has been shown to have potent anti-tumor activity in various cancer models, making it a useful tool for studying cancer biology and developing new cancer therapies. Additionally, E-4056 has been shown to have neuroprotective effects and to improve cardiac function, making it a useful tool for studying neurodegenerative diseases and heart failure. However, one limitation of E-4056 is its limited solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on E-4056. One area of interest is the development of E-4056 as a cancer therapy. Preclinical studies have shown promising results, and further studies are needed to determine its efficacy and safety in humans. Additionally, E-4056 has shown neuroprotective effects and may have potential as a therapy for neurodegenerative diseases such as Alzheimer's disease. Finally, E-4056 has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its potential as a therapy for this condition.
Méthodes De Synthèse
The synthesis of E-4056 is a multistep process that involves the reaction of 4-chloro-1-naphthalenesulfonyl chloride with ethoxypropane and propylamine. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
E-4056 has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in various disease models, including cancer, Alzheimer's disease, and cardiovascular diseases. The compound has been shown to have potent anti-tumor activity in various cancer models, including breast, lung, and colon cancer. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease models and to improve cardiac function in animal models of heart failure.
Propriétés
IUPAC Name |
4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-4-13-19(14-5-2)23(20,21)18-12-11-17(22-6-3)15-9-7-8-10-16(15)18/h7-12H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMBIXUVDNKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5757941.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)
![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)
![4-(benzylthio)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5757971.png)

![cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5757990.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)

![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)


